lacto-N-triose II

Infant nutrition Gut microbiota Prebiotic fermentation

Procure high-purity Lacto-N-triose II (LNT2) for advanced infant formula R&D. Its 90.1% rapid fermentation (14h) and enhanced L. plantarum adhesion offer superior prebiotic kinetics over 3-FL. Ideal for synbiotics needing swift SCFA production. GMP-grade crystalline form ensures batch consistency for pharmaceutical and nutritional applications.

Molecular Formula C20H35NO16
Molecular Weight 545.5 g/mol
CAS No. 75645-27-1
Cat. No. B164694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-N-triose II
CAS75645-27-1
SynonymsGlcNAcβ1-3Galβ1-4Glc
Molecular FormulaC20H35NO16
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1
InChIKeyRJTOFDPWCJDYFZ-SPVZFZGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lacto-N-triose II (CAS 75645-27-1) Product Procurement Guide: HMO Core Trisaccharide


Lacto-N-triose II (LNT2, CAS 75645-27-1) is a neutral human milk oligosaccharide (HMO) core trisaccharide with the structure GlcNAcβ1-3Galβ1-4Glc [1]. It serves as the essential precursor for synthesizing the commercially relevant tetrasaccharides lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) [2]. The compound is found in trace amounts in human colostrum and exhibits prebiotic, immunomodulatory, and anti-adhesion properties [3].

Why Lacto-N-triose II Cannot Be Substituted by Other HMOs or Prebiotic Oligosaccharides


Lacto-N-triose II (LNT2) cannot be functionally substituted by other HMOs such as 3-fucosyllactose (3-FL) or non-HMO prebiotics like GOS/inulin due to its distinct fermentation kinetics, microbial selectivity profile, and unique immunomodulatory effects. LNT2 is utilized significantly faster (90.1% after 14 h) than 3-FL (60.3% after 36 h) by infant gut microbiota [1]. Its fermentation digesta enhances Lactobacillus plantarum adhesion to Caco-2 cells, whereas 3-FL digesta does not [2]. Furthermore, LNT2 exhibits more pronounced immunomodulatory effects compared to other HMOs, attributed to its unique N-acetylglucosamine terminal structure and TLR binding properties [3].

Lacto-N-triose II Comparative Evidence Guide: Fermentation, Immunology, Synthesis, and Safety


Faster Fermentation Kinetics of LNT2 Versus 3-FL and GOS/Inulin in Infant Gut Microbiota

In vitro fermentation studies using pooled fecal microbiota from 12-week-old infants demonstrated that LNT2 is utilized significantly faster than 3-fucosyllactose (3-FL) and the conventional prebiotic GOS/inulin mixture. LNT2 achieved 90.1% utilization within 14 hours, whereas 3-FL required 36 hours to reach only 60.3% utilization [1]. The GOS component in the GOS/inulin mixture was completely fermented after 14 h, but the mixture overall exhibited a different SCFA profile [1].

Infant nutrition Gut microbiota Prebiotic fermentation

LNT2 Fermentation Digesta Enhances Commensal Adhesion Whereas 3-FL Does Not

The fermentation digesta of LNT2 collected after 14 h, 24 h, and 36 h significantly increased the adhesion of Lactobacillus plantarum WCFS1 to Caco-2 intestinal epithelial cells. In contrast, fermentation digesta of 3-FL had no such adhesion-enhancing effect at any time point [1]. The GOS/inulin digesta showed significant adhesion enhancement only at 24 h, whereas LNT2 digesta was effective across all three time points [1].

Gut barrier function Probiotic colonization Epithelial adhesion

LNT2 Elicits More Pronounced TLR-Mediated Immunomodulation Than Other HMOs

LNT2 induces IL-10 and TNF-α production in a dose-dependent manner via NF-κB-dependent pathways, with effects that are more pronounced compared to other HMOs tested. This enhanced immunomodulatory activity is attributed to LNT2's unique N-acetylglucosamine terminal structure and its binding to leucine-rich repeat-containing Toll-like receptors (TLRs) [1]. HMO effects on macrophage TLR signaling and immune regulation are demonstrated to be structure-dependent, with LNT2 showing a distinct profile [1].

Immunomodulation Toll-like receptors Cytokine induction

Crystalline LNT2 Form with Defined PXRD Signature for Quality Control

A novel crystalline form of lacto-N-triose II has been patented, characterized by specific powder X-ray diffraction (PXRD) reflections at 8.19±0.20, 19.36±0.2, and 19.66±0.20 2θ angles when measured using CuKα radiation [1]. Additional reflections at 9.94±0.2, 19.94±0.2, 23.12±0.2, and 23.66±0.2 2θ angles further define the crystalline form [1]. This defined crystalline form enables robust identity verification and purity assessment, which is particularly valuable given LNT2's role as a precursor in multi-step HMO syntheses.

Crystalline form PXRD characterization Quality control

High-Titer Microbial Production of LNT2 Achieved via Transporter Engineering

Transporter engineering in Escherichia coli has enabled efficient production of LNT2. Overexpression of the endogenous transporter gene setA in an engineered E. coli strain resulted in accumulation of 34.2 g/L LNT2 in a 3 L bioreactor [1]. This represents a significant advance over earlier production methods that were constrained by inefficient cellular export. Furthermore, the study demonstrated that disruption of setA decreased LNT2 accumulation while enhancing LNT titer, establishing a tunable platform for producing either LNT2 or LNT from the same biosynthetic pathway [1].

Microbial fermentation Metabolic engineering Bioprocess optimization

LNT2 Demonstrates NOAEL of 5000 mg/kg/day in 90-Day Oral Toxicity Study

In a 90-day repeated-dose oral toxicity study, LNT2 was administered at doses of 0, 1,500, 2,500, or 5,000 mg/kg body weight/day, followed by a 4-week treatment-free recovery period. LNT2 showed no genotoxicity in vitro, and the highest dose tested (5,000 mg/kg body weight/day) was established as the No Observed Adverse Effect Level (NOAEL) [1]. This safety profile supports the use of LNT2 within the range naturally present in human breast milk.

Safety assessment Toxicology Regulatory compliance

Lacto-N-triose II Application Scenarios Based on Quantitative Evidence


Infant Formula Enrichment Targeting Rapid Prebiotic Fermentation

LNT2 is particularly suited for infant formula applications requiring rapid prebiotic activity and SCFA production. In vitro fermentation studies demonstrate that LNT2 achieves 90.1% utilization within 14 hours using infant fecal microbiota, substantially faster than 3-fucosyllactose (60.3% after 36 h) [1]. This rapid fermentation kinetics translates to earlier and more sustained production of acetic acid, succinic acid, lactic acid, and butyric acid, providing immediate prebiotic benefits to formula-fed infants who lack the continuous HMO supply of breast milk.

Probiotic and Synbiotic Formulations Requiring Enhanced Commensal Colonization

LNT2 fermentation digesta significantly enhances the adhesion of Lactobacillus plantarum WCFS1 to Caco-2 intestinal epithelial cells across multiple time points (14 h, 24 h, and 36 h), whereas 3-FL digesta shows no adhesion-enhancing effect [1]. This property makes LNT2 an ideal candidate for synbiotic formulations combining probiotics with prebiotics, where enhanced colonization of the administered probiotic strain is desired. The sustained adhesion benefit over 36 hours provides a longer window for probiotic establishment.

Immunomodulatory Nutritional Products Targeting TLR-Mediated Pathways

LNT2 induces more pronounced IL-10 and TNF-α production via NF-κB-dependent TLR signaling compared to other HMOs tested, an effect attributed to its unique N-acetylglucosamine terminal structure [1]. This enhanced immunomodulatory activity supports the use of LNT2 in specialized nutritional products aimed at supporting infant immune development or in functional foods targeting gut-immune axis modulation in adults.

GMP-Regulated HMO Manufacturing Requiring Crystalline Precursor

The defined crystalline form of LNT2, characterized by specific PXRD reflections at 8.19±0.20, 19.36±0.2, and 19.66±0.20 2θ angles [1], enables robust identity verification and purity assessment for GMP-compliant manufacturing. This is particularly valuable for pharmaceutical and infant formula applications where batch-to-batch consistency and analytical traceability are mandatory. The crystalline form also facilitates stable storage and handling during multi-step HMO synthesis of LNT and LNnT.

Technical Documentation Hub

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